Mass Spectrometric Discrimination: +4 Da Mass Shift Enables Unambiguous Analyte‑IS Resolution
2,5‑Dimethyl Celecoxib‑d4 incorporates four deuterium atoms on the benzenesulfonamide phenyl ring, yielding a molecular weight of 399.42 g/mol versus 395.40 g/mol for the unlabeled analyte (2,5‑dimethyl celecoxib). This +4 Da mass difference ensures baseline separation in the MS domain without spectral overlap or cross‑talk between the analyte and IS channels . In contrast, the +3 Da shift of trideuterated analogs (e.g., hypothetical DMC‑d3) would risk isotopic interference from naturally occurring 13C and 34S isotopologues of the analyte .
| Evidence Dimension | Mass shift (Δ Da) relative to unlabeled 2,5‑dimethyl celecoxib |
|---|---|
| Target Compound Data | +4 Da (C18H12D4F3N3O2S, MW 399.42) |
| Comparator Or Baseline | Theoretical DMC‑d3: +3 Da; insufficient separation from M+2/M+3 natural isotopologues |
| Quantified Difference | +4 Da vs. +3 Da; 4 Da meets industry‑standard minimum for deuterated IS |
| Conditions | Mass spectrometric analysis; calculated from molecular formula |
Why This Matters
A ≥4 Da mass shift is the accepted minimum for reliable LC‑MS/MS quantification using deuterated internal standards; a 3 Da shift risks interference from the analyte's natural isotopic envelope, compromising accuracy.
